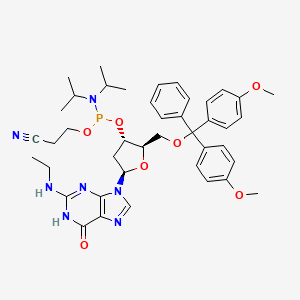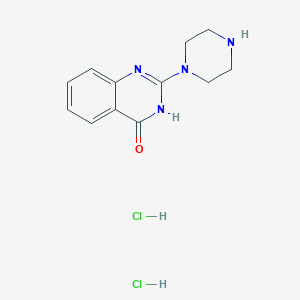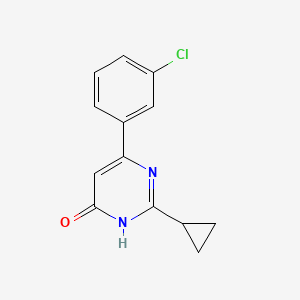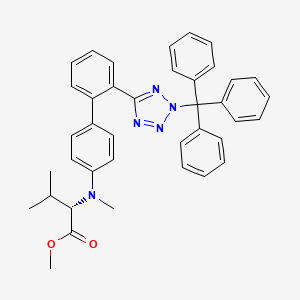![molecular formula C23H31F3N6O7S B1436993 (2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]propanoyl]amino]pentanoic acid;2,2,2-trifluoroacetic acid CAS No. 87687-46-5](/img/structure/B1436993.png)
(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]propanoyl]amino]pentanoic acid;2,2,2-trifluoroacetic acid
Übersicht
Beschreibung
The compound (2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]propanoyl]amino]pentanoic acid;2,2,2-trifluoroacetic acid is a complex organic molecule with potential applications in various fields of scientific research. This compound is characterized by its intricate structure, which includes multiple functional groups such as amines, sulfonamides, and carboxylic acids.
Wirkmechanismus
Target of Action
Dansyl-Ala-Arg-OH Trifluoroacetate is primarily targeted towards carboxypeptidase M . Carboxypeptidase M is an enzyme that plays a crucial role in the metabolism of proteins and peptides, and is involved in various biological processes.
Mode of Action
Dansyl-Ala-Arg-OH Trifluoroacetate acts as a fluorescent substrate for carboxypeptidase M . The compound undergoes a reaction with free amines, yielding dansylated reaction products . This reaction is facilitated by dansyl chloride, which is incubated with amino acid standards or samples at room temperature in a sodium carbonate buffer for 60 minutes .
Biochemical Pathways
The biochemical pathway involved in the action of Dansyl-Ala-Arg-OH Trifluoroacetate is the metabolism of proteins and peptides. The compound, acting as a substrate, participates in the enzymatic reaction catalyzed by carboxypeptidase M . The resulting dansylated products are well-retained on reverse-phase columns .
Pharmacokinetics
The compound’s interaction with carboxypeptidase m and its subsequent reactions suggest that it may be metabolized and excreted following its enzymatic conversion .
Result of Action
The result of the action of Dansyl-Ala-Arg-OH Trifluoroacetate is the production of dansylated reaction products . These products are fluorescent, allowing for the quantification of amino acids in biological samples, which is a critical tool for studying metabolism .
Action Environment
The action of Dansyl-Ala-Arg-OH Trifluoroacetate is influenced by the pH of the environment. The uncleaved substrate remains in the aqueous phase at acidic pH . Additionally, the fluorescent properties of the substrate and the cleavage product (Dansyl-Ala-OH) are equally fluorescent, and the product has to be extracted with chloroform .
Biochemische Analyse
Biochemical Properties
Dansyl-Ala-Arg-OH Trifluoroacetate plays a crucial role in biochemical reactions, particularly as a substrate for carboxypeptidase enzymes. Carboxypeptidase M, a metalloenzyme, hydrolyzes the peptide bond at the carboxyl terminus of the substrate, releasing the dansylated alanine and arginine . This interaction is essential for studying the enzyme’s activity and specificity. The fluorescent properties of the dansyl group enable researchers to monitor the enzymatic reaction in real-time, providing valuable insights into the enzyme’s kinetics and mechanism of action .
Cellular Effects
Dansyl-Ala-Arg-OH Trifluoroacetate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with carboxypeptidase M affects the regulation of peptide hormones and growth factors, which are critical for cell communication and function . Additionally, the fluorescent properties of the dansyl group facilitate the tracking of the compound’s distribution and localization within cells, allowing researchers to study its impact on cellular dynamics and metabolism .
Molecular Mechanism
The molecular mechanism of Dansyl-Ala-Arg-OH Trifluoroacetate involves its binding to the active site of carboxypeptidase M. The enzyme’s zinc ion coordinates with the carboxyl group of the substrate, facilitating the hydrolysis of the peptide bond . This interaction is highly specific, as carboxypeptidase M preferentially cleaves substrates with C-terminal arginine or lysine residues. The dansyl group enhances the substrate’s affinity for the enzyme, allowing for efficient catalysis and product formation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Dansyl-Ala-Arg-OH Trifluoroacetate can change over time due to factors such as stability and degradation. The compound is relatively stable under neutral pH conditions but may degrade in acidic or basic environments . Long-term studies have shown that the fluorescent properties of the dansyl group remain intact, allowing for continuous monitoring of the compound’s effects on cellular function and enzyme activity . Prolonged exposure to light or extreme temperatures may reduce the compound’s efficacy and fluorescence intensity .
Dosage Effects in Animal Models
The effects of Dansyl-Ala-Arg-OH Trifluoroacetate vary with different dosages in animal models. At low doses, the compound effectively inhibits carboxypeptidase M activity, leading to alterations in peptide hormone levels and cellular signaling pathways . At high doses, the compound may exhibit toxic effects, including disruption of cellular metabolism and induction of oxidative stress . These findings highlight the importance of optimizing dosage levels to achieve the desired therapeutic outcomes while minimizing adverse effects.
Metabolic Pathways
Dansyl-Ala-Arg-OH Trifluoroacetate is involved in several metabolic pathways, primarily through its interaction with carboxypeptidase M. The enzyme’s activity regulates the levels of peptide hormones and growth factors, which are essential for various physiological processes . Additionally, the compound’s fluorescent properties enable the tracking of metabolic flux and changes in metabolite levels, providing insights into the dynamic nature of cellular metabolism .
Transport and Distribution
Within cells and tissues, Dansyl-Ala-Arg-OH Trifluoroacetate is transported and distributed through interactions with specific transporters and binding proteins. The compound’s fluorescent properties facilitate its visualization and quantification, allowing researchers to study its localization and accumulation in different cellular compartments . The transport and distribution of the compound are influenced by factors such as pH, temperature, and the presence of other biomolecules .
Subcellular Localization
Dansyl-Ala-Arg-OH Trifluoroacetate exhibits specific subcellular localization, primarily within the cytoplasm and lysosomes . The compound’s fluorescent properties enable researchers to track its movement and accumulation in real-time, providing valuable insights into its activity and function within different cellular compartments . Additionally, post-translational modifications and targeting signals may influence the compound’s localization and interaction with other biomolecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, each requiring specific reaction conditions. The process begins with the preparation of the naphthalene derivative, which is then subjected to sulfonylation to introduce the sulfonamide group. The subsequent steps involve the coupling of the sulfonamide with the amino acid derivative, followed by the introduction of the diaminomethylideneamino group. The final step involves the addition of 2,2,2-trifluoroacetic acid to the compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and the development of more efficient catalysts to facilitate the various reaction steps.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo several types of chemical reactions, including:
Oxidation: The amine groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The sulfonamide group can be reduced to form the corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require strong acids like sulfuric acid or Lewis acids like aluminum chloride.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a probe for studying enzyme activity or protein interactions.
Medicine: Potential therapeutic applications due to its complex structure and functional groups.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(2-ethylhexyl) terephthalate: An organic compound used as a plasticizer.
Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen bromide: Another quaternary ammonium compound with similar properties to cetylpyridinium chloride.
Uniqueness
The uniqueness of (2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]propanoyl]amino]pentanoic acid;2,2,2-trifluoroacetic acid lies in its complex structure, which allows it to interact with multiple molecular targets simultaneously
Eigenschaften
IUPAC Name |
(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]propanoyl]amino]pentanoic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N6O5S.C2HF3O2/c1-13(19(28)25-16(20(29)30)9-6-12-24-21(22)23)26-33(31,32)18-11-5-7-14-15(18)8-4-10-17(14)27(2)3;3-2(4,5)1(6)7/h4-5,7-8,10-11,13,16,26H,6,9,12H2,1-3H3,(H,25,28)(H,29,30)(H4,22,23,24);(H,6,7)/t13-,16-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVOTWRDWOWKVRZ-LINSIKMZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31F3N6O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
592.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(1R,4R,5S,6R)-4-[1-(2-nitrophenyl)ethoxycarbonylamino]-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid](/img/structure/B1436922.png)


![1-{4-[4-(2-Aminopropoxy)-3,5-dimethylphenyl]-2,6-dimethylphenoxy}propan-2-amine](/img/structure/B1436926.png)


![N-(3-methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide,monohydrochloride](/img/structure/B1436931.png)


